2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentyl group and a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with 4-chloro-1-methyl-1H-pyrazole to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(1H-Pyrazol-1-yl)pyrimidine: Lacks the cyclopentyl and methyl groups.
2-(1H-Pyrazol-1-yl)pyridine: Similar structure but with a pyridine ring and no cyclopentyl group.
Uniqueness
2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with hydrophobic targets .
Properties
Molecular Formula |
C13H16N4 |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-cyclopentyl-4-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C13H16N4/c1-17-9-11(8-15-17)12-6-7-14-13(16-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3 |
InChI Key |
KRAFFPLLVYCWLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NC=C2)C3CCCC3 |
Origin of Product |
United States |
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